molecular formula C9H8O3 B1210575 (4-Methylphenyl)(oxo)acetic acid CAS No. 7163-50-0

(4-Methylphenyl)(oxo)acetic acid

Cat. No.: B1210575
CAS No.: 7163-50-0
M. Wt: 164.16 g/mol
InChI Key: UIIIPQVTXBPHTI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4-Methylphenyl)(oxo)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin production. It interacts with cyclooxygenase enzymes, impeding their activity and thereby reducing the synthesis of prostaglandins, which are key inflammatory mediators . This interaction highlights its potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties can lead to reduced expression of pro-inflammatory genes and altered metabolic pathways that favor anti-inflammatory states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it may influence gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, adverse effects such as gastrointestinal irritation and potential toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cyclooxygenase. It affects metabolic flux by altering the levels of metabolites involved in inflammation and pain pathways. The compound’s influence on these pathways highlights its potential as a therapeutic agent for inflammatory conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylphenyl)(oxo)acetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . Another method involves the reaction of 4-methylbenzoyl chloride with acetic acid in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(oxo)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .

Scientific Research Applications

(4-Methylphenyl)(oxo)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin production makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

2-(4-methylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIPQVTXBPHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221873
Record name 4-Methylbenzoylformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7163-50-0
Record name 4-Methylbenzoylformic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzoylformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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